Introduction: A Versatile Building Block for Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Chloro-6-ethynylpyridazine: Properties, Synthesis, and Applications in Drug Discovery
In the landscape of drug discovery and development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing nitrogen, are foundational to a vast array of pharmaceuticals.[1] Among these, the pyridazine core is recognized as a "privileged scaffold," frequently appearing in biologically active compounds.[2] 3-Chloro-6-ethynylpyridazine (CAS No. 160510-68-9) has emerged as a particularly valuable building block for researchers.[3] Its structure, featuring a pyridazine ring functionalized with two distinct and orthogonally reactive groups—a chloro atom and an ethynyl moiety—provides a powerful platform for constructing complex molecular architectures and diverse compound libraries.[2]
This guide offers a comprehensive technical overview of 3-Chloro-6-ethynylpyridazine, detailing its chemical properties, synthesis, and reactivity. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
PART 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical building block is the first step in its effective application. 3-Chloro-6-ethynylpyridazine is a solid at room temperature with characteristics that make it suitable for a range of synthetic transformations.
Core Chemical Properties
The key physicochemical data for 3-Chloro-6-ethynylpyridazine are summarized in the table below. This information is critical for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 160510-68-9 | [3][4] |
| Molecular Formula | C₆H₃ClN₂ | [5] |
| Molecular Weight | 138.55 g/mol | [3] |
| Monoisotopic Mass | 137.99847 Da | [5] |
| SMILES | C#CC1=NN=C(C=C1)Cl | [5] |
| InChIKey | HSQKIWUBKOPOGK-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 1.1 | [5] |
| Appearance | Solid (form may vary) | N/A |
Predicted Spectroscopic Data
While experimental spectra are definitive, predicted data provides a valuable baseline for characterization.
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Mass Spectrometry: The predicted collision cross-section (CCS) values for various adducts can aid in identification via ion mobility-mass spectrometry. For instance, the [M+H]⁺ adduct is predicted at an m/z of 139.00575 with a CCS of 120.7 Ų.[5]
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¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the acetylenic proton (a singlet, likely in the δ 3.0-3.5 ppm range) and the two aromatic protons on the pyridazine ring (two doublets, likely in the δ 7.5-8.5 ppm range).
-
¹³C NMR Spectroscopy: Key signals would include the two acetylenic carbons (δ ~70-90 ppm) and the four distinct aromatic carbons of the pyridazine ring, including the two carbons bearing the chloro and ethynyl substituents.
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Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C triple bond stretch (~2100-2200 cm⁻¹), C=N and C=C stretches in the aromatic ring (~1400-1600 cm⁻¹), and the C-Cl stretch (~600-800 cm⁻¹).
PART 2: Synthesis and Chemical Reactivity
The synthetic utility of 3-Chloro-6-ethynylpyridazine lies in its strategic preparation and the differential reactivity of its functional groups, which allows for sequential and controlled molecular elaboration.
Recommended Synthesis: Regioselective Sonogashira Coupling
The most reliable and regioselective synthesis of 3-Chloro-6-ethynylpyridazine involves a Sonogashira coupling reaction.[6][7] The key to this strategy is the use of a precursor with halogens of differing reactivity. 3-Chloro-6-iodopyridazine is the ideal starting material. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the trend I > Br > Cl. This pronounced difference ensures that the Sonogashira coupling occurs exclusively at the C-I bond, leaving the C-Cl bond intact for subsequent transformations.
Caption: Synthetic workflow for 3-Chloro-6-ethynylpyridazine.
Experimental Protocol: General Procedure for Sonogashira Coupling
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Vessel Preparation: To a dry Schlenk flask, add 3-chloro-6-iodopyridazine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02–0.05 eq.), and copper(I) iodide (CuI) (0.04–0.10 eq.).[2]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Reagents Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection (if necessary): If a silyl-protected alkyne was used, the crude product is dissolved in a solvent like THF or methanol and treated with a desilylating agent (e.g., TBAF or K₂CO₃) to yield the terminal alkyne.
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Final Purification: Purify the final product by column chromatography on silica gel to afford pure 3-Chloro-6-ethynylpyridazine.[2]
Chemical Reactivity: An Orthogonal Functional Handle
The true power of 3-Chloro-6-ethynylpyridazine lies in the distinct reactivity of its two functional groups. This "orthogonal" reactivity allows for the stepwise and selective modification of the molecule, making it a cornerstone for building molecular complexity.
Caption: Reactivity map of 3-Chloro-6-ethynylpyridazine.
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Reactions at the Ethynyl Group: The terminal alkyne is a versatile functional group, most notably for its participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry." This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the facile conjugation of the pyridazine core to other molecules (peptides, probes, polymers) to form stable 1,2,3-triazole linkages. The alkyne can also undergo further Sonogashira couplings to extend conjugation.
-
Reactions at the Chloro Group: The chlorine atom at the 3-position is a reliable leaving group for two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridazine ring facilitates SₙAr reactions. The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols/phenols, and thiols, to introduce diverse side chains. This reaction is typically performed using a base in a polar aprotic solvent.
-
Palladium-Catalyzed Cross-Coupling: While less reactive than iodide or bromide, the C-Cl bond can participate in cross-coupling reactions such as Suzuki-Miyaura (to form C-C bonds with boronic acids) and Buchwald-Hartwig amination (to form C-N bonds).[2] These reactions often require more forcing conditions (higher temperatures, stronger bases, and specialized phosphine ligands) than the initial Sonogashira coupling used in the synthesis, reinforcing the orthogonal nature of the molecule's reactivity.[2]
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PART 3: Applications in Drug Discovery
The structural features of 3-Chloro-6-ethynylpyridazine make it an exemplary tool for medicinal chemists. The ability to perform sequential, high-yielding reactions allows for the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.
-
Scaffold Decoration: Starting from this single building block, chemists can explore chemical space in three dimensions. For example, one could first perform a CuAAC reaction on the alkyne and then explore a variety of nucleophiles via SₙAr at the chloro position, or vice versa. This systematic approach is highly efficient for lead optimization.
-
Bio-conjugation and Probes: The "clickable" alkyne handle is ideal for linking the pyridazine scaffold to biomolecules or fluorescent tags to create chemical probes for target identification and validation studies.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve as a starting fragment that can be elaborated or linked to other fragments to build more potent drug candidates.
-
Known Bioactivity of the Scaffold: The pyridazine core itself is present in numerous compounds with demonstrated biological activity, including anticancer agents.[8] For instance, chloropyridazine-based molecules have been investigated as inhibitors of enzymes like PARP-1.[8] The incorporation of chlorine is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[9][10]
PART 4: Safety and Handling
As with any laboratory chemical, proper handling of 3-Chloro-6-ethynylpyridazine is essential. While a specific, comprehensive safety data sheet (SDS) is not publicly available, information can be inferred from related structures like 3-chloro-6-hydrazinopyridazine and other chloro-pyridines.[11][12][13]
-
Hazard Identification:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
-
Handling: Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
-
Conclusion
3-Chloro-6-ethynylpyridazine is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its synthesis is achieved through a reliable and regioselective Sonogashira coupling, and its true value is realized through the orthogonal reactivity of its chloro and ethynyl functional groups. This dual functionality provides a robust and flexible platform for medicinal chemists to efficiently synthesize novel, complex, and diverse molecules, accelerating the path from initial concept to potential therapeutic candidates.
References
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Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]
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Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. OUCI. Available from: [Link]
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Scott, E. D., et al. (2021). Modern advances in heterocyclic chemistry in drug discovery. RSC Medicinal Chemistry. Available from: [Link]
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